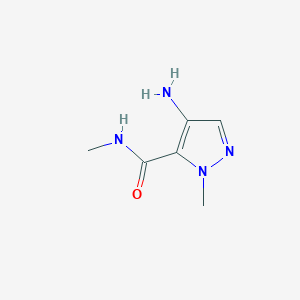

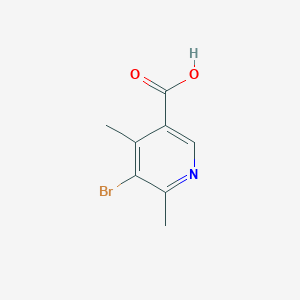

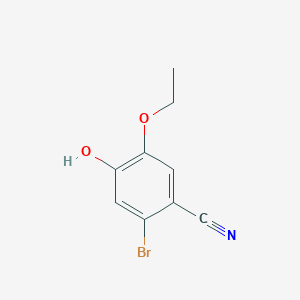

N2-苄基-2,3-吡啶二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-Benzyl-2,3-pyridinediamine is a compound that is structurally related to various pyridinediamine derivatives, which have been the subject of several research studies due to their potential applications in catalysis, coordination chemistry, and organic synthesis. Although the specific compound N2-Benzyl-2,3-pyridinediamine is not directly mentioned in the provided papers, the research on related compounds offers insights into the chemistry of pyridinediamines and their derivatives.

Synthesis Analysis

The synthesis of pyridinediamine derivatives often involves condensation reactions with various aldehydes and ketones. For instance, the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine, β-ketoesters, and aromatic aldehydes is catalyzed by 2,6-pyridinedicarboxylic acid, demonstrating the utility of pyridine derivatives in facilitating regioselective C–C bond formation . Similarly, the synthesis of N-(2-pyridylmethyl)pyridine-2-methylketimine and its subsequent reaction with Cu(NO3)2.3H2O to form a complex compound showcases the reactivity of pyridine-containing ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of pyridinediamine derivatives is characterized by the presence of pyridine rings and amine functionalities, which can participate in various bonding interactions. For example, the Schiff base N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine exhibits intramolecular hydrogen bonding and exists predominantly in the enolimine tautomeric form in both solid state and solution . The structure of coordination compounds, such as the perchlorate salt of the dinucleating ligand 1,3-bis{[2-(2-pyridinio)ethyl][2-(2-pyridyl)ethyl]amino}benzene, reveals strong hydrogen-bonding interactions and the influence of the pyridine and pyridinium groups on the overall molecular geometry .

Chemical Reactions Analysis

Pyridinediamine derivatives participate in a variety of chemical reactions, including coordination to metal ions and formation of complexes. The coordination compounds of cobalt, nickel, copper, and zinc with N1,N2-bis(pyridin-2-ylmethylidene)benzene-1,2-diamine and its derivatives demonstrate the ligands' ability to act as tetradentate N,N,N,N-ligands, forming monomeric complexes with these metals . These complexes exhibit interesting reactivity, such as inhibition of in vitro growth and proliferation of human leukemia cells, indicating potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinediamine derivatives are influenced by their molecular structure and the nature of substituents. The spectroscopic properties of these compounds, such as IR, UV/Vis, and NMR, provide valuable information about their electronic structure and the environment of the functional groups . The crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives reveals the conformation of the molecules and the types of intermolecular hydrogen bonds that stabilize the crystal lattice . These properties are essential for understanding the behavior of these compounds in various chemical contexts.

科学研究应用

合成和结构表征

N2-苄基-2,3-吡啶二胺及其衍生物在各种化合物的合成和结构表征中起着关键作用。例如,它参与了与N-(1-氯代烷基)吡啶盐酸盐反应合成1H-苯并咪唑、1H-咪唑并[4,5-b]吡啶和1H-咪唑并[4,5-c]-吡啶(Eynde等,2010)。此外,从类似化合物衍生的席夫碱已通过各种光谱技术研究其固态结构和溶液行为(Galić等,2000)。

光学和热性能

该化合物表现出显著的光学性能。研究显示其在非线性光学性能、光学限幅和自衍射方面的表现受pH变化的影响。其在连续波激光光学限幅方面的能力表明在光学器件中具有潜在应用价值(Badran et al., 2016)。

配位化学和生物相关性

N2-苄基-2,3-吡啶二胺衍生物与钴、镍、铜和锌等金属形成配位络合物。这些络合物表现出抑制体外HL-60人类早幼粒细胞白血病细胞的有趣性质,突显了它们在生物学和治疗方面的潜在相关性(Pahonțu等,2014)。

化学反应性和复杂结构的形成

该化合物参与选择性区域反应,形成各种复杂结构。其反应性已被利用于吡咯和吡咯啉衍生物的合成,表明其在有机合成中的多功能性(Yavari et al., 2005)。

安全和危害

The safety information available indicates that “N2-Benzyl-2,3-pyridinediamine” should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers One relevant paper is titled "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity" . This paper discusses the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation for anti-fibrotic activities .

属性

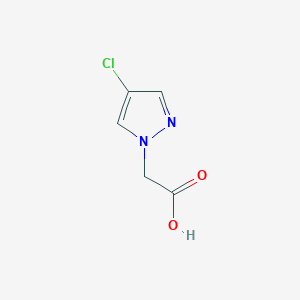

IUPAC Name |

2-N-benzylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCKILPMRGVCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425087 |

Source

|

| Record name | N2-Benzyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Benzyl-2,3-pyridinediamine | |

CAS RN |

32282-07-8 |

Source

|

| Record name | N2-(Phenylmethyl)-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32282-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Benzyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

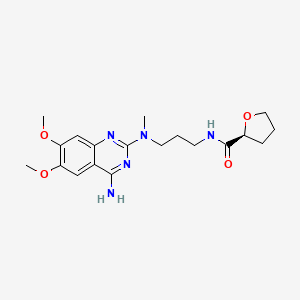

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)